molecular formula C12H14N2O3 B11876155 benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

Cat. No.: B11876155
M. Wt: 234.25 g/mol
InChI Key: RIOZHEJEIUVOTK-QBFSEMIESA-N
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Description

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a benzyl group attached to a pyrrolidine ring with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3Z)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3Z)-3-aminopyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-nitropyrrolidine-1-carboxylate
  • Benzyl (3Z)-3-methoxypyrrolidine-1-carboxylate

Uniqueness

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11-

InChI Key

RIOZHEJEIUVOTK-QBFSEMIESA-N

Isomeric SMILES

C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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